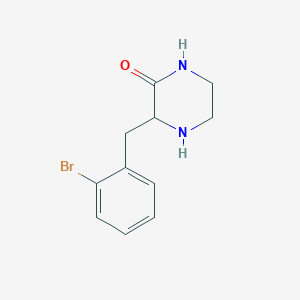

3-(2-Bromo-benzyl)-piperazin-2-one

Description

BenchChem offers high-quality 3-(2-Bromo-benzyl)-piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-benzyl)-piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrN2O |

|---|---|

Molecular Weight |

269.14 g/mol |

IUPAC Name |

3-[(2-bromophenyl)methyl]piperazin-2-one |

InChI |

InChI=1S/C11H13BrN2O/c12-9-4-2-1-3-8(9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15) |

InChI Key |

IWHNATQRGIBUMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=CC=C2Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 3-(2-Bromo-benzyl)-piperazin-2-one in drug design

Topic: Chemical Properties of 3-(2-Bromo-benzyl)-piperazin-2-one in Drug Design Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists[1]

A Privileged Scaffold for Peptidomimetic Library Generation[1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-(2-Bromo-benzyl)-piperazin-2-one represents a high-value "privileged structure."[1][2] It combines the peptidomimetic properties of the piperazin-2-one core—which effectively mimics the

This guide details the physicochemical profile, synthetic pathways, and strategic application of this scaffold in designing inhibitors for kinases, GPCRs, and proteases.[1]

Physicochemical Profile & Structural Logic[1][3]

Structural Attributes

The molecule consists of a six-membered lactam ring (piperazin-2-one) substituted at the C3 position with a 2-bromobenzyl group.

| Property | Value / Description | Drug Design Significance |

| Molecular Formula | Low MW fragment (<300 Da) ideal for FBDD (Fragment-Based Drug Discovery).[1] | |

| H-Bond Donors | 2 (Amide NH, Amine NH) | Critical for backbone interactions in the binding pocket.[1] |

| H-Bond Acceptors | 2 (Carbonyl O, Amine N) | Mimics the carbonyl of the peptide bond. |

| Chirality | C3 Center | Derived from Phenylalanine; (S)-enantiomer is most common (from L-Phe).[1] |

| LogP (Predicted) | ~1.8 - 2.2 | Optimal lipophilicity for CNS and systemic penetration.[1] |

| Rotatable Bonds | 2 (Benzylic linkage) | Ortho-Br restricts rotation, reducing entropic penalty upon binding.[1] |

The "Ortho-Effect" and Halogen Bonding

Unlike its unsubstituted benzyl analog, the 2-bromo substituent introduces a steric clash with the piperazinone ring protons. This restricts the conformational freedom of the benzylic bond, often locking the phenyl ring into a specific orientation relative to the lactam core.

-

Entropic Advantage: By limiting the number of solution-phase conformers, the molecule pays a lower entropic cost when binding to a rigid protein pocket.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor (

-hole interaction) to backbone carbonyls or specific residues (e.g., hinge region methionines in kinases).[1]

Synthetic Methodology

The synthesis of 3-(2-Bromo-benzyl)-piperazin-2-one is best approached via a "Chiral Pool" strategy to maintain stereochemical integrity. The following protocol describes the cyclization of 2-bromo-phenylalanine derivatives.

Primary Synthetic Route: The Diamine Cyclization

Mechanism: Amidation of the ester followed by intramolecular nucleophilic attack.

Reagents:

-

(S)-2-Bromo-phenylalanine methyl ester hydrochloride (Starting Material)[1]

-

Boc-aminoacetaldehyde (or equivalent 2-carbon synthon) OR[1]

-

Chloroacetyl chloride + Ethylene diamine (Two-step method)[1]

Recommended Protocol (Step-by-Step):

-

Esterification: Convert (S)-2-Bromo-phenylalanine to its methyl ester using

in MeOH (Reflux, 4h). -

N-Acylation: React the methyl ester with

-Boc-glycine (using EDC/HOBt coupling) or Chloroacetyl chloride (using -

Deprotection/Cyclization:

-

If using N-Boc-glycine: Deprotect with TFA/DCM, then neutralize to induce spontaneous cyclization or heat in refluxing 2-butanol with weak base.[1]

-

If using Chloroacetyl chloride: React the intermediate with excess ammonia or a primary amine to displace the chloride and induce cyclization.

-

-

Purification: The product typically precipitates or can be purified via flash chromatography (DCM/MeOH gradient).

Visualization of Synthetic Workflow

The following diagram illustrates the logic flow from the amino acid precursor to the final scaffold and its subsequent diversification.

Figure 1: Step-wise synthesis from chiral pool precursors and downstream diversification nodes.

Applications in Drug Design[1][3][4][5]

Peptidomimetics (Beta-Turn Mimetics)

The piperazin-2-one ring constrains the N-C

-

GPCRs: Somatostatin and Opioid receptors.

-

Proteases: HIV-1 Protease and Thrombin (where the benzyl group fits the S1 specificity pocket).

The "Bromine Handle" Strategy

The 2-bromo group is the defining feature that elevates this molecule from a simple mimetic to a dynamic library scaffold .

-

Fragment Growing (Suzuki/Stille): The aryl bromide is highly reactive toward Pd-catalyzed cross-coupling. This allows the rapid installation of heteroaryl groups to probe adjacent hydrophobic pockets (e.g., extending into the "back pocket" of a kinase).[1]

-

Buchwald-Hartwig Amination: Conversion of the bromide to an aniline derivative allows for the introduction of solubility-enhancing groups or H-bond donors.

Case Study Logic: Kinase Inhibitor Design

In the design of Type II kinase inhibitors (e.g., Imatinib analogs), the piperazine ring often interacts with the solvent front.[1]

-

Hypothesis: Using 3-(2-Bromo-benzyl)-piperazin-2-one, the lactam binds to the hinge region.

-

Optimization: The N4-nitrogen is alkylated with a "tail" to reach the solvent.

-

Diversification: The 2-Br position is coupled with a pyridine ring to engage the gatekeeper residue.

Experimental Validation & Quality Control

To ensure the integrity of this scaffold in a library setting, the following QC parameters must be met:

| Test | Acceptance Criteria | Method |

| Purity | >95% | HPLC (UV @ 254 nm) |

| Enantiomeric Excess (ee) | >98% | Chiral HPLC (Chiralpak AD-H) |

| Identity | Conform to Structure | 1H NMR (DMSO-d6), LC-MS |

| Residual Pd | <10 ppm | ICP-MS (if coupling step used) |

Critical Safety Note: Benzyl bromides and their derivatives can be lachrymators and skin irritants. All synthesis steps involving the 2-bromobenzyl halide precursors must be conducted in a fume hood.

References

-

Chamakuri, S., et al. (2022).[1] "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules, 27(11), 3419.[1] Link[1]

-

Petkovic, M., et al. (2023).[1] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis. Link

-

Stoltz, B. M., et al. (2011).[1] "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones." Angewandte Chemie Int. Ed.Link[1]

-

Desantis, J., et al. (2021).[1][3] "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry. Link

-

ChemicalBook. "3-(2-BROMO-BENZYL)-PIPERAZIN-2-ONE Product Entry." Link

Sources

An In-depth Technical Guide to the Therapeutic Potential of 3-(2-Bromo-benzyl)-piperazin-2-one Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the specific, yet underexplored, 3-(2-Bromo-benzyl)-piperazin-2-one scaffold. While direct research on this exact molecule is limited, this document synthesizes data from structurally related analogs to build a comprehensive overview of its therapeutic potential. By examining the synthesis, biological activities, and structure-activity relationships of similar 3-substituted and benzyl-piperazinone derivatives, we can infer the potential applications of this scaffold, particularly in oncology and neurology. This guide provides a forward-looking perspective for researchers and drug development professionals, highlighting the untapped potential of this chemical entity and offering a framework for its future investigation.

The Piperazin-2-one Scaffold: A Cornerstone in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. Its derivatives are ubiquitous in pharmaceuticals, valued for their ability to modulate physicochemical properties, enhance bioavailability, and interact with a wide array of biological targets.[1] The piperazin-2-one is a derivative that incorporates a lactam (a cyclic amide), which introduces conformational rigidity and additional points for hydrogen bonding, further enhancing its potential for specific molecular interactions.[2] This scaffold is a key feature in drugs with diverse activities, including anticancer, antiviral, and antipsychotic properties.[3]

The substitution pattern on the piperazin-2-one ring is critical in determining its pharmacological profile. While N-alkylation and N-arylation are common strategies, substitution at the carbon positions (C3, C5, C6) offers a pathway to novel chemical space and potentially new biological activities.[4] The 3-position, in particular, allows for the introduction of side chains that can interact with specific pockets in target proteins.

The 3-(2-Bromo-benzyl)-piperazin-2-one Core: Rationale and Properties

The 3-(2-Bromo-benzyl)-piperazin-2-one scaffold combines the piperazin-2-one core with a 2-bromobenzyl substituent. The rationale for this specific design can be broken down:

-

The Benzyl Group: The benzyl moiety provides a lipophilic character and the potential for π-π stacking interactions with aromatic residues in protein binding sites.

-

The Bromo Substituent: The bromine atom at the ortho (2-position) of the benzyl ring is an interesting feature. Halogen atoms can act as hydrogen bond acceptors and can influence the electronic properties of the aromatic ring. Furthermore, the position of the bromo group can enforce a specific conformation of the benzyl side chain relative to the piperazinone core, which can be crucial for selective receptor binding.

Synthetic Strategies

The synthesis of 3-substituted piperazin-2-ones can be achieved through various routes. A common approach involves the cyclization of an N-substituted ethylenediamine with an appropriate α-halo-ester. For the specific synthesis of 3-(2-Bromo-benzyl)-piperazin-2-one, a plausible synthetic pathway is outlined below.

Hypothetical Synthetic Workflow

Caption: A potential synthetic route to 3-(2-Bromo-benzyl)-piperazin-2-one.

Detailed Experimental Protocol: Synthesis of 3-(2-Bromo-benzyl)-piperazin-2-one

-

Step 1: Synthesis of Ethyl 2-bromo-2-(2-bromophenyl)acetate.

-

To a solution of ethyl 2-(2-bromophenyl)acetate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-bromo-2-(2-bromophenyl)acetate.

-

-

Step 2: Cyclization with Ethylenediamine.

-

Dissolve ethyl 2-bromo-2-(2-bromophenyl)acetate in a polar aprotic solvent like acetonitrile.

-

Add an excess of ethylenediamine to the solution at room temperature.

-

Stir the reaction mixture for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain 3-(2-Bromo-benzyl)-piperazin-2-one.

-

Therapeutic Potential: Inferences from Analogous Structures

Anticancer Activity

The piperazine and piperazin-2-one scaffolds are present in numerous anticancer agents.[5] Arylpiperazine derivatives have shown significant cytotoxic activities against various cancer cell lines, including prostate cancer (LNCaP and DU145) and breast cancer (MCF-7).[5][6]

-

Potential Mechanism of Action: Based on analogs, the 3-(2-bromo-benzyl)-piperazin-2-one scaffold could potentially exert its anticancer effects through several mechanisms:

-

Enzyme Inhibition: Many piperazine derivatives are known to be enzyme inhibitors. For example, they can target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[7]

-

Receptor Antagonism: Arylpiperazine derivatives have been identified as potent antagonists of the androgen receptor (AR), which is a key driver in prostate cancer.[5]

-

Induction of Apoptosis: Some piperazine-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[6]

-

Neurological Applications

Piperazine derivatives are well-known for their activity on the central nervous system (CNS), with many acting on neurotransmitter receptors.[1][8]

-

Sigma Receptor Modulation: 3-substituted piperazine derivatives have been investigated as ligands for sigma (σ) receptors.[9] The phenylacetamide derivative of a 3-substituted piperazine showed moderate affinity and high selectivity for the σ1 receptor, a target implicated in various neurological disorders, including pain and neurodegeneration.[9]

-

Anticholinesterase Activity: Piperazine derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[10][11] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[11] The 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, a related structure, showed potent BChE inhibitory activity.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-benzyl-piperazin-2-one derivatives is highly dependent on the substitution patterns on both the piperazine ring and the benzyl moiety.

Caption: Key structural features influencing the activity of 3-benzyl-piperazin-2-one scaffolds.

-

Substitution on the Piperazine Nitrogens (N1 and N4): Modifications at these positions can significantly impact pharmacokinetic properties such as solubility and membrane permeability. In many cases, substitution at N4 is crucial for direct interaction with the biological target.

-

The Benzyl Ring Substitution: The nature and position of substituents on the benzyl ring are critical for potency and selectivity. For example, in a series of arylpiperazine derivatives targeting the androgen receptor, a phenyl ring at the 4-position of the piperazine was found to be optimal for activity.[5] The introduction of a halogen, such as the bromine in our scaffold of interest, can influence binding affinity through halogen bonding and by altering the electronic distribution of the ring.

Future Perspectives and Drug Development

The 3-(2-Bromo-benzyl)-piperazin-2-one scaffold represents a promising starting point for the development of novel therapeutics. Future research should focus on:

-

Synthesis and Characterization: The first step is the actual synthesis and full characterization of this compound to confirm its structure and properties.

-

Broad Biological Screening: The synthesized compound should be screened against a wide range of biological targets, including various cancer cell lines, key enzymes (e.g., kinases, cholinesterases), and receptors (e.g., sigma receptors, androgen receptors).

-

Lead Optimization: Based on the initial screening results, a lead optimization program can be initiated. This would involve synthesizing a library of analogs with modifications at the N1 and N4 positions of the piperazine ring, as well as variations in the substitution pattern of the benzyl ring.

-

In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic activity of the synthesized compound against a cancer cell line (e.g., MCF-7).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of the 3-(2-bromo-benzyl)-piperazin-2-one compound in DMSO. Serially dilute the stock solution with growth medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

References

-

Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed. (2006, March 15). PubMed. [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2026, January 14). Bentham Science. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. (n.d.). PubMed Central. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (n.d.). Neuroquantology. [Link]

-

Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. (n.d.). Hindawi. [Link]

-

Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. (n.d.). PubMed. [Link]

-

Representative piperazine and piperazine-2-one pharmaceuticals and natural products - ResearchGate. (n.d.). ResearchGate. [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC. (2022, April 26). PubMed Central. [Link]

-

Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential - PMC. (n.d.). PubMed Central. [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. (2023, September 30). IJPPR. [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (2024, June 26). MDPI. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). MDPI. [Link]

-

Synthesis and SAR of piperazine‐based bis(thiazole) derivatives. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PlumX. (n.d.). PlumX. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate. [Link]

-

Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives - ResearchGate. (2026, February 9). ResearchGate. [Link]

-

Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (2023, January 24). MDPI. [Link]

-

(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC. (2024, August 1). PubMed Central. [Link]

-

3-O-substituted benzyl pyridazinone derivatives as COX inhibitors - PubMed. (2002, April 15). PubMed. [Link]

-

Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines - ChemRxiv. (n.d.). ChemRxiv. [Link]

-

Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011, July 11). PubMed. [Link]

-

PIPERAZINES - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PlumX [plu.mx]

Solvation Thermodynamics and Organic Solubility Profile of 3-(2-Bromo-benzyl)-piperazin-2-one

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) scale-up, the physical characterization of synthetic intermediates is as critical as their chemical reactivity. 3-(2-Bromo-benzyl)-piperazin-2-one (Molecular Weight: 269.14 g/mol ) is a highly versatile heterocyclic building block. The piperazin-2-one scaffold is a "privileged structure" in drug discovery, known for improving the physicochemical properties and bioavailability of target molecules[1].

However, the addition of the bulky, polarizable 2-bromobenzyl moiety at the C3 stereocenter fundamentally alters the molecule's crystal lattice energy and solvation thermodynamics. This whitepaper provides an in-depth analysis of the compound's solubility profile in organic solvents, detailing the mechanistic drivers of solvation and providing self-validating experimental protocols for process optimization.

Structural Drivers of Solvation

To predict and manipulate the solubility of 3-(2-Bromo-benzyl)-piperazin-2-one, we must deconstruct its molecular architecture into two competing thermodynamic domains:

-

The Amphiphilic Piperazin-2-one Core: The six-membered lactam ring contains a secondary amine (N4) and an amide (N1-C2). This core acts as both a robust hydrogen bond donor (via the NH groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual functionality drives solubility in polar protic and aprotic solvents[2],[1]. Furthermore, the conformational rigidity of the piperazin-2-one unit limits intramolecular hydrogen bonding, forcing the molecule to interact extensively with the surrounding solvent shell[3].

-

The Lipophilic 2-Bromobenzyl Moiety: Substituted at the C3 position, this group introduces significant steric bulk and hydrophobicity. The heavy bromine atom possesses a large, polarizable electron cloud. This promotes strong London dispersion forces and dipole-induced dipole interactions, particularly favoring halogenated solvents and aromatic hydrocarbons[4].

Quantitative Solubility Profile in Organic Solvents

The interplay between the polar core and the lipophilic periphery dictates the compound's behavior across different dielectric environments. The table below synthesizes the solubility profile based on the physicochemical behavior of halogenated piperazinone derivatives.

| Solvent Category | Representative Solvents | Estimated Solubility (25°C) | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | > 100 mg/mL (High) | Strong dipole-dipole interactions; the polarizability of the solvent matches the heavy bromine atom[5],[4]. |

| Polar Aprotic | DMSO, DMF, NMP | > 100 mg/mL (High) | Exceptional H-bond acceptor capacity solvates the lactam and amine NH protons, breaking the crystal lattice[5]. |

| Ethers | THF, CPME, 2-MeTHF | 50 - 100 mg/mL (Moderate-High) | Ethers act as moderate H-bond acceptors. CPME serves as an excellent, green alternative with a wide temperature utility[6]. |

| Esters | Ethyl Acetate (EtOAc) | 20 - 50 mg/mL (Moderate) | Provides a balanced polarity profile; ideal for liquid-liquid extraction workflows. |

| Alcohols | Methanol, Ethanol | 10 - 30 mg/mL (Moderate) | Protic solvents H-bond with the core, but the lipophilic bromobenzyl group restricts infinite solubility[5]. |

| Hydrocarbons | Heptane, Hexane | < 5 mg/mL (Low) | Complete lack of dipole and H-bonding capabilities prevents disruption of the polar lactam lattice interactions. |

Mechanistic Solvation Pathways

The transition of 3-(2-Bromo-benzyl)-piperazin-2-one from a solid crystalline state to a thermodynamically stable solvated monomer requires specific energy inputs and molecular interactions. The diagram below maps this causality.

Fig 1: Thermodynamic pathways of 3-(2-Bromo-benzyl)-piperazin-2-one solvation in organic media.

Experimental Methodologies

To ensure scientific integrity, empirical solubility data must be generated using self-validating systems. Below are two highly controlled protocols designed for process chemists.

Protocol 1: Isothermal Gravimetric Solubility Determination

Causality Focus: This protocol eliminates kinetic supersaturation artifacts by enforcing strict thermodynamic equilibrium.

-

Equilibration: Add 500 mg of 3-(2-Bromo-benzyl)-piperazin-2-one to 2.0 mL of the target organic solvent in a 5 mL sealed borosilicate glass vial.

-

Agitation: Place the vial in a thermoshaker at exactly 25.0 ± 0.1 °C and agitate at 800 rpm for 48 hours . Rationale: 48 hours is required to overcome kinetic dissolution barriers and ensure the solution reaches true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet undissolved solids.

-

Filtration: Draw the supernatant into a glass syringe and filter through a 0.45 µm PTFE syringe filter. Rationale: PTFE is chemically inert to harsh solvents like DCM and NMP, preventing extractable polymer impurities from skewing the final mass.

-

Gravimetric Analysis: Transfer exactly 1.00 mL of the filtered aliquot into a pre-weighed, dry glass vial.

-

Evaporation: Remove the solvent under a gentle stream of nitrogen gas. For high-boiling solvents (e.g., DMSO, NMP), follow with vacuum drying at 40 °C until a constant weight (± 0.1 mg) is achieved.

-

Validation: Calculate solubility in mg/mL. Perform in triplicate. The system is considered self-validated if the Relative Standard Deviation (RSD) across the three replicates is < 5%.

Protocol 2: Scalable Recrystallization Workflow

When scaling up piperazinone derivatives, controlling regioisomer impurities and maximizing yield requires a biphasic solvent approach[5].

-

Dissolution: Suspend the crude compound in 9 volumes of a 3:1 Ethanol/Toluene mixture. Heat to 75 °C until complete dissolution. Rationale: Ethanol solvates the lactam core via H-bonding, while Toluene solvates the bromobenzyl group via π-π interactions.

-

Hot Filtration: Pass the hot solution through a polish filter to remove insoluble mechanical particulates.

-

Controlled Cooling: Cool the solution linearly to 20 °C over 4 hours. Rationale: A slow, linear cooling gradient prevents crash-crystallization, allowing for the formation of a highly pure, stable crystal lattice within the metastable zone.

-

Anti-Solvent Addition: Dropwise, add 3 volumes of cold heptane. Rationale: Heptane acts as a strict anti-solvent for the polar core, driving the remaining compound out of the mother liquor to maximize yield.

-

Isolation: Filter the resulting slurry, wash with cold heptane, and dry under vacuum at 35 °C.

Fig 2: Step-by-step recrystallization workflow leveraging differential solvent polarity.

Strategic Implications for Process Chemistry

Understanding this solubility profile directly impacts synthetic route design. For instance, if 3-(2-Bromo-benzyl)-piperazin-2-one is to be used in a Buchwald-Hartwig cross-coupling or an N-alkylation reaction, the choice of solvent is paramount. While DCM offers excellent solubility[4], its low boiling point limits reaction kinetics. Conversely, utilizing Cyclopentyl Methyl Ether (CPME) provides a "green" alternative that maintains high solubility for piperazin-2-ones while allowing higher reaction temperatures and excellent phase separation during aqueous workups[6]. For extreme temperature requirements, NMP remains the industry standard for solubilizing complex, bulky piperazinones[5].

References

- Comprehensive Overview of 1-(2-hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7)

- B(OCH2CF3)

- Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 Source: ACS Publications URL

- (S)

- 4-(thiazole-4-carbonyl)piperazin-2-one (EVT-3121948)

- 4-Fmoc-1-carboxymethyl-piperazin-2-one Source: Benchchem URL

Sources

- 1. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]

- 2. 59702-23-7(1-(2-hydroxyethyl)piperazin-2-one) | Kuujia.com [kuujia.com]

- 3. 4-Fmoc-1-carboxymethyl-piperazin-2-one | 738625-30-4 | Benchchem [benchchem.com]

- 4. evitachem.com [evitachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Strategic Role of the 2-Bromobenzyl Group in Peptidomimetic Synthesis and Solid-Phase Peptide Assembly

Executive Summary

In the precise science of peptide and peptidomimetic synthesis, controlling side reactions during the assembly of complex macromolecules is paramount. The 2-bromobenzyl moiety serves a dual, indispensable role in this field. First, as an ultra-stable protecting group—specifically 2-bromobenzyloxycarbonyl (2-Br-Z) and 2-bromobenzyl (2-Br-Bzl)—it completely suppresses catastrophic alkylation side reactions during Boc-based Solid-Phase Peptide Synthesis (SPPS). Second, as a direct structural building block, 2-bromobenzyl halides are utilized in phase-transfer alkylation to synthesize sterically constrained unnatural amino acids and β-amino amides. This whitepaper details the mechanistic causality, synthetic workflows, and quantitative stability profiles defining the use of the 2-bromobenzyl group.

Mechanistic Causality: Overcoming Tyrosine 3-Alkylation in SPPS

During standard Boc/Bzl SPPS, the repetitive use of 50% trifluoroacetic acid (TFA) for N-alpha deprotection poses a significant risk to standard benzyl (Bzl) protecting groups on Tyrosine side chains. Furthermore, during the final global cleavage using anhydrous hydrogen fluoride (HF), the liberated benzyl carbocation is highly reactive. Because the phenol ring of Tyrosine is highly electron-rich, it undergoes an intramolecular Friedel-Crafts alkylation, resulting in the irreversible formation of1[1].

To solve this, the 2-bromobenzyloxycarbonyl (2-Br-Z) and 2-bromobenzyl (2-Br-Bzl) groups were developed. The introduction of an electron-withdrawing bromine atom at the ortho position of the benzyl ring exerts a strong inductive effect (-I). This electronic pull2[2] formed during acidolysis, thereby increasing the stability of the protecting group against repetitive TFA treatments by several orders of magnitude. More importantly, during HF cleavage, the destabilized carbocation is significantly less prone to attacking the Tyrosine phenol ring, effectively3[3]. The carbonate derivative, Boc-Tyr(2-Br-Z)-OH, is particularly favored as it further minimizes O-to-N transfer and exhibits 4[4].

Fig 1. Mechanism of 3-benzylation side reaction vs. the stable 2-Br-Z protection strategy.

The 2-Bromobenzyl Motif in Peptidomimetic Design

Beyond transient protection, the 2-bromobenzyl group is a highly valuable pharmacophore and structural building block in peptidomimetic synthesis. The steric bulk and halogen bonding capabilities of the 2-bromobenzyl moiety often enhance the proteolytic stability and target binding affinity of the resulting peptidomimetics, particularly in oncology and antimicrobial research[5].

Unnatural Amino Acid Synthesis: Using the Distributed Drug Discovery (D3) methodology, resin-bound glycinate Schiff bases undergo phase-transfer catalyzed alkylation with 2-bromobenzyl bromide. This robust synthetic route yields novel 6[6], which are critical for exploring structure-activity relationships (SAR) in drug discovery[7].

β-Amino Amides: In the development of antimicrobial and anticancer β-amino acid peptidomimetics, methyl cyanoacetate is alkylated with 2-bromobenzyl bromide in the presence of DBU to form.

Fig 2. Workflow for the synthesis of 2-bromobenzyl modified unnatural amino acids.

Experimental Workflows & Protocols

Protocol A: HF Cleavage of Peptides Containing Tyr(2-Br-Z)

Causality Note: The addition of anisole and dimethyl sulfide is non-negotiable. These electron-rich scavengers intercept the highly reactive 2-bromobenzyl carbocations generated during cleavage before they can attack the peptide backbone or sensitive side chains[2].

-

Preparation: Transfer the dried peptide-resin (synthesized via Boc-SPPS using ) to a Teflon-lined HF cleavage apparatus.

-

Scavenger Addition: Add a scavenger cocktail (typically 10% v/v anisole and 5% v/v dimethyl sulfide relative to HF volume).

-

Cleavage: Condense anhydrous HF into the reaction vessel at -78°C.

-

Reaction: Warm the mixture to 0°C and stir for 45-60 minutes to ensure complete removal of the 2-Br-Z carbonate group.

-

Isolation: Evaporate HF rapidly under vacuum, precipitate the crude peptide with cold anhydrous diethyl ether, wash the pellet extensively to remove scavengers, and lyophilize.

Protocol B: Synthesis of 2-Bromobenzyl Unnatural Amino Acids via Schiff Base Alkylation

Causality Note: BTPP (tert-butyl-imino-tri(pyrrolidino)phosphorane) is chosen as the base because it is highly basic but completely non-nucleophilic. It cleanly deprotonates the Schiff base alpha-carbon without attacking the 2-bromobenzyl bromide alkylating agent[6].

-

Resin Swelling: Swell the resin-bound glycinate Schiff base in anhydrous N-methyl-2-pyrrolidone (NMP) for 30 minutes.

-

Alkylation: Add 5 equivalents of 2-bromobenzyl bromide and 5 equivalents of BTPP base to the suspension[6].

-

Agitation: Agitate the mixture at room temperature for 4-6 hours to facilitate the phase-transfer alkylation.

-

Hydrolysis: Wash the resin thoroughly with NMP and dichloromethane (DCM). Subject the resin to mild acidic hydrolysis (1N HCl in THF) for 2 hours to cleave the imine, yielding the resin-bound 2-bromobenzyl unnatural amino acid ready for subsequent N-acylation[7].

Quantitative Data: Protecting Group Stability Matrix

The following table summarizes the comparative stability and side-reaction risks of common Tyrosine protecting groups, validating the superiority of the 2-Br-Z group in Boc-SPPS.

| Protecting Group | Structure Type | Stability to 50% TFA | 3-Alkylation Risk (HF Cleavage) | Primary Application |

| Tyr(Bzl) | Ether | Low (Premature cleavage) | High (>15% rearrangement) | Solution-phase synthesis |

| Tyr(2-Br-Bzl) | Ether | High | Low | Standard Boc-SPPS |

| Tyr(2-Br-Z) | Carbonate | Very High | Very Low (Suppressed) | Long-chain Boc-SPPS |

| Tyr(tBu) | Ether | Unstable | N/A | Fmoc-SPPS |

References

-

Amino Acid-Protecting Groups | Chemical Reviews Source: ACS Publications URL:[Link][8]

-

Efficient and scalable synthesis of α,α-disubstituted β-amino amides Source: RSC Advances URL:[Link]

-

Distributed Drug Discovery, Part 3: Using D3 Methodology to Synthesize Analogs of an Anti-Melanoma Compound Source: Journal of Combinatorial Chemistry URL:[Link]

-

Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids Source: Journal of Combinatorial Chemistry / NIH URL:[Link][6]

-

Chemistry of Peptide Synthesis Source: N. Leo Benoiton / SPBU URL:[Link][2]

-

Amino Acid-Protecting Groups (SciSpace Analysis) Source: SciSpace / Chemical Reviews URL:[Link][3]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 47689-67-8: O-[[(2-Bromophenyl)methoxy]carbonyl]-N-[(1… [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids and Virtual D3 Catalog Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 8. pubs.acs.org [pubs.acs.org]

3-(2-Bromo-benzyl)-piperazin-2-one as a privileged structure in medicinal chemistry

[1]

Executive Summary

3-(2-Bromo-benzyl)-piperazin-2-one represents a versatile pharmacophore in modern drug discovery.[1] Its value stems from the convergence of two critical design elements:

-

The Piperazin-2-one Core: A rigid, non-planar heterocycle that acts as a constrained peptidomimetic, mimicking the

-turn secondary structure of proteins. -

The 2-Bromo-benzyl "Handle": An ortho-substituted halogen moiety that serves as a pre-installed activation site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid Diversity-Oriented Synthesis (DOS) .[1]

This guide serves as a blueprint for utilizing this scaffold to generate high-affinity ligands for GPCRs (Dopamine, Serotonin), enzyme inhibitors (Farnesyltransferase), and protein-protein interaction (PPI) disruptors.

Structural Analysis & Pharmacophore Logic

The Peptidomimetic Core

The piperazin-2-one ring constrains the N-C

-

H-Bonding: The lactam amide (NH and C=O) provides directional hydrogen bond donor/acceptor motifs.

-

Chirality: The C3 position is chiral. The (S)-enantiomer is derived from L-phenylalanine analogues, making it accessible and biologically relevant.[1]

The Ortho-Bromo Diversity Handle

The ortho-bromo substituent is not merely a structural feature but a synthetic linchpin .[1] Unlike a simple phenyl group, the 2-bromo motif allows for:

-

Steric Clashing: Forces the benzyl ring out of plane, inducing specific induced-fit binding modes.

-

Orthogonal Reactivity: It remains inert during standard amide couplings but reacts under Pd-catalysis, allowing "late-stage functionalization."[1]

Synthetic Pathways[2][3][4][5][6]

Primary Route: Tandem Reductive Amination-Cyclization

This protocol is the industry standard for scalability and enantiomeric retention. It proceeds via the condensation of a 2-bromophenylalanine derivative with an N-protected amino aldehyde.[1]

Reaction Scheme (Graphviz)

Figure 1: Tandem reductive amination-cyclization route for scaffold assembly.

Detailed Experimental Protocol

Objective: Synthesis of (S)-3-(2-Bromo-benzyl)-piperazin-2-one.

-

Imine Formation:

-

Dissolve (S)-2-bromo-phenylalanine methyl ester HCl (10 mmol) and N-Boc-glycinal (10 mmol) in dry DCM (50 mL).

-

Add anhydrous MgSO

(2 g) and stir at Room Temperature (RT) for 4 hours. -

Checkpoint: Monitor disappearance of aldehyde by TLC.

-

-

Reductive Amination:

-

Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB, 15 mmol) portion-wise.

-

Allow to warm to RT and stir overnight (12 h).

-

Quench with saturated NaHCO

, extract with DCM, and concentrate to yield the N-Boc-amino ester intermediate.

-

-

Cyclization:

-

Dissolve the intermediate in DCM/TFA (1:1, 20 mL) to remove the Boc group (1 h).

-

Concentrate in vacuo to remove excess TFA.

-

Redissolve the residue in MeOH (50 mL) and add Et

N (excess, pH > 9) to induce intramolecular aminolysis. -

Reflux for 4 hours if cyclization is slow.

-

Purification: Flash chromatography (EtOAc/Hexane) yields the pure piperazin-2-one.[1]

-

Library Generation: The "Privileged" Application

The true power of this scaffold lies in its ability to generate libraries. The piperazin-2-one nitrogen (N1) and the aryl bromide (Ar-Br) allow for bi-directional expansion .[1]

Diversity-Oriented Synthesis Strategy

| Position | Reaction Type | Reagent Class | Target Biological Space |

| N1 (Lactam N) | Alkylation / Acylation | Alkyl halides, Acid chlorides | Solubilizing groups, GPCR address domains |

| Ar-Br (Aryl) | Suzuki Coupling | Aryl Boronic Acids | Biaryl motifs (Kinase inhibitors) |

| Ar-Br (Aryl) | Buchwald-Hartwig | Primary/Secondary Amines | Kinase hinge binders, Solubility |

| C3 (Chiral Center) | Starting Material Selection | D/L-Amino Acids | Stereochemical scanning |

Workflow for Library Construction (Graphviz)

Figure 2: Sequential functionalization strategy for library generation.

Medicinal Chemistry Applications

Peptidomimetics (Turn Mimetics)

The 3-benzyl-piperazin-2-one scaffold is a proven mimetic for the Tyr-Gly-Gly-Phe sequence found in enkephalins.[1]

-

Mechanism: The scaffold replaces the flexible peptide backbone, reducing the entropic cost of binding to Opioid receptors (

). -

Design Rule: The 2-bromo group can be coupled to phenyl rings to mimic the steric bulk of adjacent residues (e.g., Phenylalanine) in a constrained space.

Farnesyltransferase Inhibition

Derivatives of 3-substituted piperazin-2-ones have shown potency as Farnesyltransferase inhibitors (FTIs), relevant in oncology (Ras signaling).[1]

-

SAR Insight: The 2-bromo substituent provides a hydrophobic anchor that fits into the lipophilic pocket of the enzyme, while the lactam interacts with the Zinc ion or adjacent residues.

References

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[1] Organic Letters, 4(7), 1201–1204. Link

-

Micklatcher, M. L., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1). Link

-

Shreder, K., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics. ACS Combinatorial Science, 1(4). Link

-

Chamakuri, S., et al. (2018).[2] Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(12), 6541–6555.[2] Link

-

ChemicalBook. (2023).[3] 3-(2-BROMO-BENZYL)-PIPERAZIN-2-ONE Product Entry. Link

Navigating the Metabolic Labyrinth: Predictive and Empirical Stability Profiling of Benzyl-Piperazinone Intermediates

Introduction: The Pharmacological Promise and Metabolic Challenge

Benzyl-piperazinone scaffolds are privileged structures in modern medicinal chemistry. They serve as critical peptidomimetics in the development of1[1] and are integral to the efficacy of 2[2]. However, their clinical translation is frequently bottlenecked by poor pharmacokinetic profiles, specifically rapid hepatic clearance.

The primary metabolic liabilities—or "soft spots"—reside at the benzylic carbon and the piperazinone ring. Cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2D6, readily catalyze benzylic hydroxylation, piperazinone N-dealkylation, and lactam formation. Understanding and mitigating these pathways is paramount for lead optimization.

Fig 1: Primary CYP450-mediated metabolic pathways for benzyl-piperazinone intermediates.

In Silico Site of Metabolism (SoM) Predictions: The First Line of Defense

Before committing to resource-intensive chemical synthesis, computational prediction of SoM provides a rational blueprint for structural optimization.

Causality in Computational Design

Why rely on in silico models? Experimental identification of metabolites is retrospective. By employing 3[3] required for hydrogen abstraction at various carbon centers, we can prospectively identify metabolically vulnerable positions.

Advanced computational tools, such as4[4], integrate molecular docking with transition state modeling and rule-based substrate reactivity. These platforms predict the SoM with high accuracy, allowing medicinal chemists to proactively design out liabilities. For example, if the benzylic position is flagged as a primary SoM, strategies such as steric shielding or bioisosteric replacement can be deployed early in the Design-Make-Test-Analyze (DMTA) cycle.

Rational Structural Optimization: The Deuteration Paradigm

When a critical binding determinant (like the benzyl group in HIV-1 capsid modulators) cannot be removed without losing target affinity, isotopic labeling offers an elegant solution.

Replacing protium with deuterium at the benzylic position exploits the Kinetic Isotope Effect (KIE). Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, the rate-limiting step of CYP-mediated hydrogen abstraction is substantially slowed. This 5[5]—prolonging half-life and reducing intrinsic clearance—without altering the molecule's steric bulk or pharmacological potency.

Empirical Validation: High-Throughput In Vitro HLM Profiling

Computational predictions must be anchored by empirical validation. The gold standard for assessing Phase I metabolic stability is the6[6].

The Self-Validating HLM Assay Protocol

To ensure data integrity, the assay must be designed as a self-validating system. Every experimental choice is driven by specific kinetic requirements.

Step 1: System Preparation

-

Action : Thaw pooled HLMs (mixed gender) on ice to preserve enzyme viability. Prepare 100 mM Potassium Phosphate (

) buffer at pH 7.4. -

Causality : Pooled microsomes minimize donor-to-donor genetic variability, providing a population-representative metabolic profile. The pH 7.4 buffer mimics physiological conditions optimal for CYP activity.

Step 2: Reaction Assembly

-

Action : Combine 0.5 mg/mL HLM protein and 1 µM test compound in the

buffer. Ensure final DMSO concentration is -

Causality : A7

7[7] for most CYP enzymes, ensuring the reaction follows first-order kinetics necessary for accurate intrinsic clearance (

Step 3: Initiation and Time-Course Sampling

-

Action : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. At

minutes, extract 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing an internal standard. -

Causality :8[8]; without it, oxidation cannot occur. Acetonitrile instantly denatures the proteins, terminating the reaction at precise intervals.

Step 4: Self-Validation Controls

-

Action : Run parallel incubations with a Minus-Cofactor negative control (no NADPH) and Positive Controls (Dextromethorphan and Midazolam).

-

Causality : The minus-cofactor control proves that any observed substrate depletion is strictly CYP-mediated, ruling out chemical instability or non-specific protein binding.7[7], respectively, ensuring the microsome batch is fully functional.

Step 5: LC-MS/MS Quantification

-

Action : Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the percent parent compound remaining against time.

Fig 2: Iterative workflow for predicting and validating benzyl-piperazinone metabolic stability.

Quantitative Data Synthesis

The integration of computational design and empirical testing yields measurable improvements in pharmacokinetic profiles. The table below summarizes the typical optimization trajectory for a benzyl-piperazinone intermediate.

| Compound Iteration | Structural Modification | Primary Clearance Mechanism | ||

| Parental Scaffold | Unmodified Benzyl-Piperazinone | 3.8 | 370.0 | Rapid CYP3A4 benzylic hydroxylation |

| Optimized Analog 1 | Benzylic- | 18.5 | 75.0 | Slower CYP3A4 oxidation (KIE effect) |

| Optimized Analog 2 | Steric hindrance at Piperazinone ring | 24.0 | 58.0 | Shift to CYP2D6; reduced N-dealkylation |

Table 1: Comparative metabolic stability metrics demonstrating the efficacy of rational structural optimization on benzyl-piperazinone derivatives.

Conclusion

The successful development of benzyl-piperazinone therapeutics hinges on a rigorous, bidirectional approach to metabolic stability. By coupling advanced in silico SoM predictions with strictly controlled, self-validating in vitro HLM assays, drug development professionals can systematically dismantle metabolic liabilities. This integrated DMTA pipeline not only accelerates the identification of viable clinical candidates but also ensures that the underlying pharmacokinetic mechanisms are thoroughly understood and optimized.

References

-

Mercell - 7

-

Evotec - 6

-

Sci-Hub -4

-

Optibrium -3

-

NIH PMC -1

-

BenchChem -5

-

RSC Publishing -2

-

Beckman Coulter -8

Sources

- 1. Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00720A [pubs.rsc.org]

- 3. optibrium.com [optibrium.com]

- 4. Sci-Hub: Development of a Computational Tool to Rival Experts in the Prediction of Sites of Metabolism of Xenobiotics by P450s [sci-hub.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. mercell.com [mercell.com]

- 8. beckman.com [beckman.com]

The Ortho-Bromo Substituent in Piperazinones: A Technical Guide to Its Electronic Properties and Implications in Drug Discovery

This guide provides an in-depth exploration of the electronic properties of the ortho-bromo substituent on an N-aryl piperazinone scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the underlying principles that govern the behavior of this unique structural motif. We will delve into the nuanced interplay of inductive and resonance effects, the challenges of quantifying these effects at the ortho position, and the practical experimental and computational methodologies used for their characterization.

Introduction: The Significance of Halogen-Substituted Piperazinones in Medicinal Chemistry

The piperazinone core is a privileged scaffold in modern drug discovery, forming the backbone of numerous clinically successful drugs. Its synthetic tractability and ability to present substituents in defined three-dimensional space make it an attractive starting point for library synthesis and lead optimization. The introduction of halogen atoms, particularly bromine, onto the N-aryl ring of the piperazinone moiety can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These changes can manifest as altered metabolic stability, improved membrane permeability, and modified target-binding affinity.

The ortho-bromo substituent is of particular interest due to the complex interplay of its electronic and steric effects. Understanding these properties is paramount for the rational design of novel piperazinone-based therapeutics. This guide will provide a comprehensive overview of these effects and the tools used to investigate them.

The Duality of Bromine's Electronic Influence

The electronic effect of a bromine atom attached to an aromatic ring is a classic example of competing inductive and resonance effects.

-

Inductive Effect (σ-withdrawal): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond. This is a distance-dependent effect and is strongest at the carbon atom directly attached to the bromine. This inductive withdrawal generally deactivates the aromatic ring towards electrophilic substitution.

-

Resonance Effect (π-donation): The bromine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the aromatic ring. This donation of electron density is most pronounced at the ortho and para positions.

In the case of bromine, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the aromatic ring. However, the resonance donation at the ortho and para positions makes them less deactivated than the meta position, hence bromine is known as an ortho, para-director in electrophilic aromatic substitution.

Caption: Competing electronic effects of an ortho-bromo substituent.

Quantifying Electronic Effects: The Hammett Equation and Its Limitations

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. It relates the reaction rate (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound. The equation is given by:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

-

σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para).

While Hammett constants are well-established for meta and para substituents, their application to the ortho position is problematic. This is because the ortho substituent can exert not only electronic effects but also steric and through-space effects that are not accounted for in the standard Hammett treatment.

For the ortho-bromo substituent, one must consider:

-

Steric Hindrance: The bulky bromine atom can sterically hinder the approach of reagents to the reaction center or influence the conformation of the piperazinone ring system.

-

Direct Field Effects: The polar C-Br bond can influence the reaction center through space, independent of the aromatic π-system.

Due to these complexities, a simple σ-ortho constant for bromine is not universally applicable.

Hammett Substituent Constants for Bromine

| Constant | Value | Description |

| σ_meta | 0.40 | Primarily reflects the inductive effect. |

| σ_para | 0.23 | Reflects a combination of inductive withdrawal and resonance donation. |

| σ⁺_para | 0.15 | Used for reactions involving electron-deficient transition states where resonance donation is significant. |

Experimental Characterization of Electronic Properties

A combination of synthetic chemistry and analytical techniques is required to experimentally probe the electronic properties of an ortho-bromo substituent in piperazinones.

Synthesis of Ortho-Bromo-N-Aryl Piperazinones

The synthesis of ortho-bromo-N-aryl piperazinones can be achieved through several established synthetic routes. A common approach involves the Buchwald-Hartwig amination, which is a versatile method for forming C-N bonds.

Experimental Protocol: Synthesis of 1-(2-bromophenyl)piperazin-2-one

-

Reaction Setup: To a dry, argon-flushed round-bottom flask, add piperazin-2-one (1.0 equiv), 1-bromo-2-iodobenzene (1.1 equiv), palladium(II) acetate (0.02 equiv), and a suitable phosphine ligand such as Xantphos (0.04 equiv).

-

Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of cesium carbonate (2.0 equiv) as the base.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 1-(2-bromophenyl)piperazin-2-one.

Caption: General workflow for the synthesis of an ortho-bromo-N-aryl piperazinone.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for confirming the structure and probing the electronic environment of the synthesized compounds.

¹H and ¹³C NMR Spectroscopy:

-

¹H NMR: The chemical shifts of the aromatic protons will be indicative of the electron-withdrawing nature of the ortho-bromo substituent. The protons on the piperazinone ring may also show subtle shifts depending on the conformation adopted.

-

¹³C NMR: The resonance of the carbon atom attached to the bromine will be significantly shifted. The chemical shifts of the other aromatic carbons can provide further insight into the electron density distribution.

Infrared (IR) Spectroscopy:

-

The C-Br stretching vibration typically appears in the fingerprint region of the IR spectrum (around 600-500 cm⁻¹).

-

The carbonyl (C=O) stretching frequency of the piperazinone lactam will be sensitive to the electronic effects of the N-aryl substituent. An electron-withdrawing group like ortho-bromo is expected to increase the C=O stretching frequency compared to an unsubstituted N-phenylpiperazinone.

Mass Spectrometry:

-

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks of nearly equal intensity).

pKa Determination

The basicity of the second nitrogen atom in the piperazinone ring is a critical parameter, as it influences the ionization state of the molecule at physiological pH and thus its solubility, permeability, and target binding. The electronic effect of the ortho-bromo substituent on the N-aryl ring will modulate this pKa.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of the ortho-bromo-N-aryl piperazinone of known concentration (e.g., 1-10 mM) in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by using appropriate software for data fitting. For compounds with low aqueous solubility, specialized techniques such as solubility-based pKa measurement or computational prediction may be necessary.

Computational Chemistry: A Predictive Tool

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict and understand the electronic properties of ortho-bromo piperazinones.

Density Functional Theory (DFT)

DFT calculations can be used to model the geometry, electronic structure, and properties of molecules with high accuracy.

-

Geometry Optimization: A full geometry optimization of the ortho-bromo-N-aryl piperazinone will reveal the preferred conformation, including the dihedral angle between the aryl ring and the piperazinone ring, which is influenced by the steric bulk of the ortho-bromo group.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It can identify regions of positive and negative electrostatic potential, highlighting the electron-deficient nature of the ortho-bromo-substituted aryl ring and the electron-rich region around the carbonyl oxygen.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO can be related to the chemical stability of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule.

-

Atomic Charges: NBO analysis can calculate the partial atomic charges on each atom, providing a quantitative measure of the electron-withdrawing effect of the ortho-bromo substituent.

-

Donor-Acceptor Interactions: This analysis can identify and quantify the delocalization of electron density from the bromine lone pairs into the antibonding orbitals of the aromatic ring, providing a quantitative measure of the resonance effect.

Caption: A typical computational workflow for analyzing electronic properties.

Implications for Drug Design and Development

The electronic properties of the ortho-bromo substituent have several important implications for drug design:

-

Modulation of Basicity: The electron-withdrawing nature of the ortho-bromo group will decrease the basicity of the second piperazinone nitrogen. This can be strategically used to fine-tune the pKa of a lead compound to optimize its pharmacokinetic profile.

-

Metabolic Stability: The C-Br bond can block a potential site of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and half-life of the drug candidate.

-

Target Interactions: The bromo substituent can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the target protein, which can enhance binding affinity and selectivity.

-

Conformational Control: The steric bulk of the ortho-bromo group can restrict the rotation around the N-aryl bond, locking the molecule into a specific conformation that may be more favorable for binding to its biological target.

Conclusion

The ortho-bromo substituent on a piperazinone scaffold presents a fascinating case study in the interplay of electronic and steric effects. While its overall effect is electron-withdrawing, the subtle resonance donation and significant steric presence provide medicinal chemists with a powerful tool to modulate the properties of drug candidates. A thorough understanding of these effects, gained through a combination of synthesis, spectroscopic analysis, and computational modeling, is essential for the rational design of the next generation of piperazinone-based therapeutics. This integrated approach allows for the prediction and fine-tuning of key molecular properties, ultimately accelerating the journey from hit to clinical candidate.

References

-

McDaniel, D. H., & Brown, H. C. (1958). An Examination of the Hammett Equation. J. Org. Chem., 23(3), 420-427. [Link]

-

Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. [Link]

-

Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons. [Link]

-

ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [Link]

-

Organic Chemistry @ Pharmacy 180. (n.d.). Hammett Equation. [Link]

-

Li, Y., et al. (2020). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. Molecules, 25(15), 3532. [Link]

-

Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. [Link]

-

La Salle University. (n.d.). Substituent Effects. [Link]

-

Beilstein Archives. (2019). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. [Link]

-

University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]

-

Yilmaz, I., et al. (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Molecules, 26(11), 3169. [Link]

-

Introduction to Organic Chemistry. (n.d.). 10.10. Regioselectivity and Substituent Effects. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

MDPI. (2021). Rate Dependence on Inductive and Resonance Effects for the Organocatalyzed Enantioselective Conjugate Addition of Alkenyl and Alkynyl Boronic Acids to β-Indolyl Enones and β-Pyrrolyl Enones. [Link]

-

Reddy, T. R., et al. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 832-835. [Link]

-

ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

Al-Soud, Y. A., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 193-203. [Link]

-

Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 569-572. [Link]

-

PubMed. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted bromo furoxan. [Link]

-

Gao, H., et al. (2019). Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Current Organic Synthesis, 16(2), 294-302. [Link]

-

International Research Journal of Multidisciplinary Technovation. (2023). Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties. [Link]

-

ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

-

Oriental Journal of Chemistry. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. [Link]

-

SCIRP. (n.d.). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties. [Link]

-

ResearchGate. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

-

PubMed. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

-

Figshare. (2023). Synthesis, Spectroscopic Analysis, Charge and Proton Transfer Interaction Studies, In-Vitro, and In-Silico Antimicrobial, Pharmacokinetics Studies of Piperazin-1-Ium 4-Aminobenzoate Monohydrate: A Density Functional Theory Approach. [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

PubMed. (2012). Spectroscopic investigation and hydrogen-bonding analysis of triazinones. [Link]

-

Hindawi. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

-

ResearchGate. (2025). Computational insights into the electronic, chemical, and thermodynamic properties of borazine and its derivatives. [Link]

Pharmacophore Modeling Using 3-(2-Bromo-benzyl)-piperazin-2-one: A Technical Guide to Scaffold-Based Drug Design

Executive Summary & Scaffold Rationale

In modern structure-based and ligand-based drug design, the selection of an appropriate chemical scaffold dictates the success of downstream pharmacophore modeling. Linear peptides, while highly specific, suffer from poor metabolic stability and a massive entropic penalty upon target binding due to their flexibility. To circumvent this, medicinal chemists frequently employ semi-rigid heterocycles to mimic peptide secondary structures.

The piperazin-2-one scaffold is a privileged peptidomimetic core. It effectively constrains backbone dihedral angles to mimic

As a Senior Application Scientist, I have structured this guide to deconstruct the pharmacophoric potential of 3-(2-Bromo-benzyl)-piperazin-2-one, providing a causal, step-by-step methodology for generating, validating, and deploying a robust 3D pharmacophore model.

Molecular Deconstruction & Causality of Features

A robust pharmacophore model requires an understanding of why specific chemical moieties translate into 3D interaction vectors.

-

The Piperazin-2-one Core (Rigidity & Hydrogen Bonding): The lactam motif (N1-C2=O) provides a rigid, planar hydrogen bond acceptor (carbonyl oxygen) and a hydrogen bond donor (lactam nitrogen). The N4 nitrogen of the piperazine ring acts as a basic center. At physiological pH (7.4), this secondary amine is protonated, serving as both a strong hydrogen bond donor and a positive ionizable group.

-

The Benzyl Ring (Hydrophobic &

- -

The Ortho-Bromine Substituent (Conformational Locking & Halogen Bonding): The placement of the heavy bromine atom at the ortho position is not merely for lipophilicity. Causality: The steric bulk of the bromine atom restricts the rotation of the benzyl ring around the C3-C

bond, locking the molecule into a limited number of low-energy conformers. This reduces the entropic penalty of binding. Furthermore, the electron-withdrawing nature of bromine creates a localized region of positive electrostatic potential (the

Fig 2: Mapping chemical moieties of 3-(2-Bromo-benzyl)-piperazin-2-one to pharmacophore features.

Quantitative Feature Mapping

To translate the 2D structure into a machine-readable 3D query, we assign specific radii and directional vectors to each feature. The radii account for thermal fluctuations and induced-fit phenomena within the receptor pocket.

| Feature Type | Chemical Moiety | Atom(s) | Radius (Å) | Vector / Directionality |

| H-Bond Acceptor (HBA) | Lactam Carbonyl | O2 | 1.5 | Projected ~120° from the C=O double bond. |

| H-Bond Donor (HBD) | Lactam Amine | N1-H | 1.5 | Projected linearly along the N-H bond. |

| Positive Ionizable (PI) | Piperazine Amine | N4-H | 1.8 | Spherical distribution (accounts for salt bridges). |

| Aromatic Ring (AR) | Benzyl Ring | C-Ar | 1.8 | Normal (perpendicular) to the aromatic ring plane. |

| Halogen Bond (XB) | Ortho-Bromine | Br | 1.5 | Projected 180° opposite the C-Br bond ( |

Step-by-Step Experimental Workflow

The following protocol outlines the generation of a ligand-based pharmacophore model using 3-(2-Bromo-benzyl)-piperazin-2-one[3] as the query template.

Step 1: Ligand Preparation & State Assignment

-

Action: Import the 2D structure of 3-(2-Bromo-benzyl)-piperazin-2-one into a ligand preparation module (e.g., Schrödinger LigPrep or MOE).

-

Causality: Biological targets operate in aqueous environments. You must generate the correct protonation and tautomeric states at pH 7.4 ± 0.2. Failure to protonate the N4 piperazine nitrogen will result in the loss of a critical Positive Ionizable (PI) feature, rendering the model biologically irrelevant.

Step 2: Conformational Generation

-

Action: Execute a systematic or stochastic conformational search (e.g., Monte Carlo Multiple Minimum) using a modern force field like OPLS4 or MMFF94. Retain conformers within a 10 kcal/mol energy window of the global minimum.

-

Causality: The bioactive conformation of a ligand is rarely its global energy minimum in a vacuum. Receptors expend binding energy to stabilize higher-energy ligand conformers. By generating a 10 kcal/mol ensemble, we ensure the model captures the actual 3D geometry utilized during target engagement. The ortho-bromine will naturally restrict this ensemble, yielding a highly converged set of conformers.

Step 3: Feature Extraction & Spatial Arrangement

-

Action: Align the low-energy conformers and extract consensus features based on the quantitative table provided in Section 3.

-

Causality: Consensus mapping ensures that only features accessible across multiple low-energy states are included in the final query, preventing the model from being biased by a single, potentially artifactual conformation.

Step 4: Excluded Volume Generation (Steric Boundaries)

-

Action: Generate a 3D mesh (excluded volumes) around the consensus ligand shape, adding a 1.0 Å buffer.

-

Causality: A pharmacophore model must define where atoms cannot go, just as much as where they must go. Excluded volumes represent the physical walls of the receptor pocket, drastically reducing false-positive hit rates during virtual screening.

Fig 1: Step-by-step workflow for pharmacophore modeling and virtual screening.

Model Validation: A Self-Validating Protocol

Trustworthiness in computational chemistry requires empirical validation before physical screening. A pharmacophore model is only valid if it can mathematically distinguish known active compounds from inactive ones.

-

Decoy Set Generation: Construct a validation database containing known active piperazin-2-one derivatives (e.g., from PGGTase-I or TNBC assays[1, 2]) and a set of property-matched decoys (e.g., using the DUD-E database methodology). A standard ratio is 1 active to 50 decoys.

-

Retrospective Screening: Run the pharmacophore model against the validation database.

-

Metric Calculation (ROC-AUC): Plot a Receiver Operating Characteristic (ROC) curve.

-

Causality: If the Area Under the Curve (AUC) is < 0.7, the model is too promiscuous. You must return to Step 4 and tighten the feature radii (e.g., from 1.5 Å to 1.2 Å) or add more excluded volumes. An AUC > 0.85 indicates a self-validated, highly specific model ready for prospective virtual screening of commercial libraries (e.g., ZINC or Enamine REAL).

-

References

-

Peng, H., Carrico, D., Thai, V., Blaskovich, M., Bucher, C., Pusateri, E. E., Sebti, S. M., & Hamilton, A. D. (2006). Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Organic & Biomolecular Chemistry, 4(9), 1768-1784. URL:[Link]

-

Zhang, Z. J., Liao, Y. T., Wang, W., Yang, C., Li, D., & Shao, L. D. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. Bioorganic & Medicinal Chemistry Letters, 108, 129802. URL:[Link]

Methodological & Application

Application Note: De Novo Synthesis of 3-(2-Bromobenzyl)piperazin-2-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Class: Substituted Piperazinones (Peptidomimetics / Pharmacophores)

Introduction & Retrosynthetic Strategy

The piperazin-2-one scaffold is a highly privileged structure in modern drug discovery, frequently utilized to mimic peptide

The synthesis of 3-(2-Bromobenzyl)piperazin-2-one can be efficiently achieved through a highly convergent, two-phase approach starting from commercially available amino acid derivatives. As outlined in comprehensive reviews of 1 [1], the most robust method involves the reductive amination of an

Synthetic Workflow Visualization

Fig 1: Synthetic workflow for 3-(2-Bromobenzyl)piperazin-2-one via amination and lactamization.

Standard Safety Protocols

All procedures must be conducted in a certified chemical fume hood. Proper Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat, is strictly mandatory.

-

Trifluoroacetic acid (TFA) is highly corrosive and volatile; handle with extreme caution to avoid inhalation or skin contact.

-

Sodium triacetoxyborohydride reacts with water to release hydrogen gas; store in a desiccator and handle under an inert atmosphere.

Step-by-Step Experimental Protocol

Phase 1: Reductive Amination